3-Bromo-N,4-dimethylaniline hydrochloride
Overview
Description
3-Bromo-N,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and two methyl groups at the N and 4-positions. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Mechanism of Action
Target of Action
This compound is likely to interact with a variety of biological targets, given its structural similarity to other aniline derivatives .
Mode of Action
It is known to be involved in fluorination reactions, suggesting it may interact with its targets through a similar mechanism .
Biochemical Pathways
Given its structural similarity to other aniline derivatives, it may potentially affect a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N,4-dimethylaniline hydrochloride. For instance, it is known to be light-sensitive and should be stored in a cool place. It is also incompatible with strong oxidizing agents and strong acids, which could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-Bromo-N,4-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One notable mechanism is the inhibition of certain enzymes, which can alter metabolic pathways and gene expression. Additionally, this compound can activate or deactivate transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to form more water-soluble compounds for excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its accumulation in the liver can impact hepatic metabolism and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride typically involves the bromination of N,4-dimethylaniline. The reaction is carried out by treating N,4-dimethylaniline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually performed under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,4-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-N,4-dimethylaniline hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with different substitution pattern.
4-Bromo-N,N-dimethylaniline: Bromine atom at the 4-position instead of the 3-position.
3-Chloro-N,4-dimethylaniline: Chlorine atom instead of bromine at the 3-position.
Uniqueness
3-Bromo-N,4-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N,4-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZGUBHSBZUZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675180 | |
Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-24-8 | |
Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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